(2,3-Diaminophenyl)methanol

Vue d'ensemble

Description

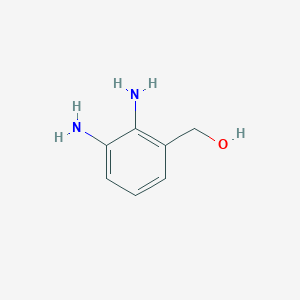

(2,3-Diaminophenyl)methanol is an organic compound with the molecular formula C7H10N2O It consists of a phenyl ring substituted with two amino groups at the 2 and 3 positions and a hydroxyl group at the methanol position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diaminophenyl)methanol can be achieved through several methods. One common approach involves the reduction of 2,3-dinitrophenylmethanol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the catalytic hydrogenation of 2,3-dinitrobenzyl alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is carried out under controlled temperature and pressure to achieve efficient conversion of the starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: (2,3-Diaminophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

- Oxidation of this compound can yield 2,3-diaminobenzaldehyde or 2,3-diaminobenzoic acid.

- Reduction can produce various amine derivatives.

- Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

(2,3-Diaminophenyl)methanol serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactivity, making it valuable in forming various derivatives. The compound can undergo oxidation to yield 2,3-diaminobenzaldehyde or 2,3-diaminobenzoic acid. Additionally, reduction reactions can produce various amine derivatives, while substitution reactions can lead to N-alkyl or N-acyl derivatives.

Feasible Synthetic Routes

The synthesis of this compound can involve several methodologies, including:

- Amino Protection: Protecting amino groups to facilitate further reactions.

- Bromination: Introducing bromine for subsequent substitution reactions.

- Hydrolysis and Oxidation: Converting intermediates into the desired products through hydrolysis followed by oxidation.

These methods highlight the compound's utility in multi-step synthetic pathways, particularly in the development of fluorescent probes and other advanced materials.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. The amino groups present in the compound can form hydrogen bonds with biological macromolecules, influencing their activity. Studies have shown that derivatives of this compound may interact with cellular pathways involved in inflammation and cancer progression.

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate. Its ability to act as a molecular chaperone has been demonstrated in studies focusing on genetic conditions such as Pendred syndrome. In this context, (2-aminophenyl)methanol was found to significantly enhance the cellular localization of mutant pendrin proteins associated with hearing loss .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is employed in the production of dyes and pigments. Its chemical structure allows it to be modified into various colorants used in textiles and other materials. The compound's versatility makes it an essential component in developing new dye formulations that meet specific performance criteria.

Case Study 1: Synthesis of Fluorescent Probes

A notable application of this compound is its role in synthesizing Zn²⁺ fluorescent probes. This process involves a series of reactions starting from the compound to create complex structures that are sensitive to zinc ions. The research highlights its effectiveness as a precursor in developing novel fluorescent materials for biological imaging applications.

Case Study 2: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of this compound derivatives, researchers found that certain modifications enhanced cytotoxicity against cancer cell lines. This study underscores the importance of structural variations on biological activity and paves the way for future drug development based on this compound.

Mécanisme D'action

The mechanism of action of (2,3-Diaminophenyl)methanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for research.

Comparaison Avec Des Composés Similaires

2,4-Diaminophenylmethanol: Similar structure but with amino groups at the 2 and 4 positions.

2,3-Diaminotoluene: Similar structure but with a methyl group instead of a hydroxyl group.

2,3-Diaminophenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring.

Uniqueness: (2,3-Diaminophenyl)methanol is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.

Activité Biologique

(2,3-Diaminophenyl)methanol, with the molecular formula CHNO, is an organic compound characterized by a phenyl ring substituted with two amino groups at the 2 and 3 positions and a hydroxyl group at the methanol position. This unique structure allows it to participate in various chemical reactions and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl group is capable of participating in redox reactions, which can affect cellular processes. This compound's versatility allows it to engage in multiple pathways, making it a valuable candidate for further research in therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that it can effectively reduce the viability of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria indicate promising potential for use as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, research has shown that it can significantly reduce the viability of cancer cell lines such as LNCaP and MOLT-4F, with IC values indicating potent cytotoxicity .

Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC / MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.44 mg/mL | |

| Anticancer | LNCaP (prostate cancer) | 6.43 µg/mL |

| MOLT-4F (leukemia) | 18.3 µg/mL |

Study on Antimicrobial Efficacy

A study conducted by Baskar et al. evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited strong inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Investigation into Anticancer Mechanisms

Another research effort focused on understanding the mechanisms by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers in treated cells. Findings demonstrated that the compound effectively induced G1 phase arrest and increased the expression of pro-apoptotic proteins .

Propriétés

IUPAC Name |

(2,3-diaminophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUDUZRLZITSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363803 | |

| Record name | (2,3-diaminophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273749-25-0 | |

| Record name | (2,3-diaminophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (2,3-diaminophenyl)methanol in the synthesis of the Zn2+ fluorescent probe?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the Zn2+ fluorescent probe, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol. The research paper highlights its use as a precursor derived from 3-methylbenzene-1,2-diamine. The synthesis involves a series of reactions including amino protection, bromination, hydrolysis, oxidation, and condensation, ultimately leading to the target compound [].

Q2: Are there any spectroscopic data available for this compound or its intermediates in the synthesis?

A2: While the research primarily focuses on the final Zn2+ fluorescent probe, it does mention the use of 1H-NMR to confirm the molecular structures of intermediates formed during the synthesis process []. This suggests that spectroscopic data, particularly 1H-NMR, was likely acquired for this compound and its subsequent intermediates, although the specific data is not provided in the paper.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.